N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of piperidine derivatives through various methods. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of piperidine derivatives often employs cost-effective and scalable methods. These methods include multicomponent reactions, hydrogenation, and cycloaddition reactions . The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. These interactions can modulate various biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
N-(1-METHYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16-6-4-11(5-7-16)15-14(17)10-2-3-12-13(8-10)19-9-18-12/h2-3,8,11H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANNMMKDUXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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